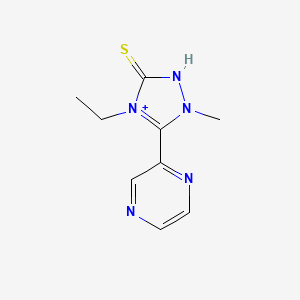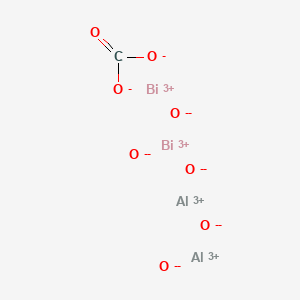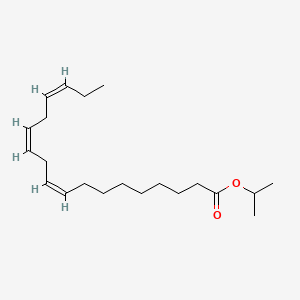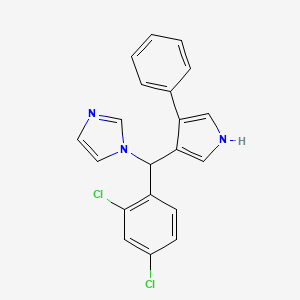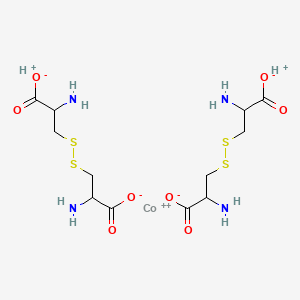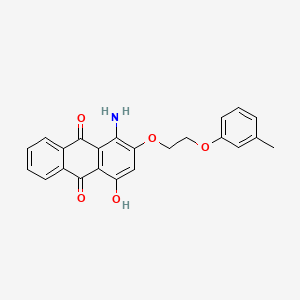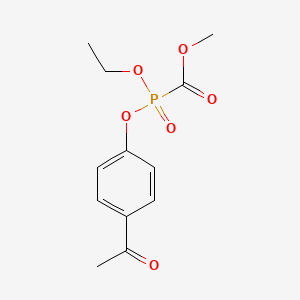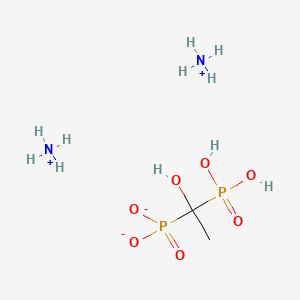
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate is a heterocyclic organic compound with the molecular formula C2H14N2O7P2 and a molecular weight of 240.089282 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of 1-hydroxyethylidene-1,1-diphosphonic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 1-hydroxyethylidene-1,1-diphosphonic acid with ammonium hydroxide in large-scale reactors. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and pH, to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield other phosphonic acid derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different scientific fields .
Applications De Recherche Scientifique
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to synthesize other phosphonate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in inhibiting certain enzymes.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of bone-related disorders.
Mécanisme D'action
The mechanism of action of diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it can inhibit enzymes involved in bone resorption, making it a potential therapeutic agent for bone-related disorders .
Comparaison Avec Des Composés Similaires
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate can be compared with other similar compounds, such as:
Etidronic acid: Similar in structure and used in similar applications, but with different potency and efficacy.
Neridronic acid: Another bisphosphonate with applications in bone-related disorders.
Pamidronate: Used in the treatment of bone diseases, with a different mechanism of action and efficacy.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects .
Propriétés
Numéro CAS |
66052-90-2 |
|---|---|
Formule moléculaire |
C2H14N2O7P2 |
Poids moléculaire |
240.09 g/mol |
Nom IUPAC |
diazanium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid |
InChI |
InChI=1S/C2H8O7P2.2H3N/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);2*1H3 |
Clé InChI |
ARKNDEZWQXSEIA-UHFFFAOYSA-N |
SMILES canonique |
CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



